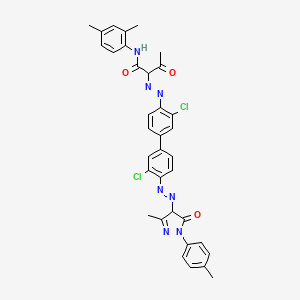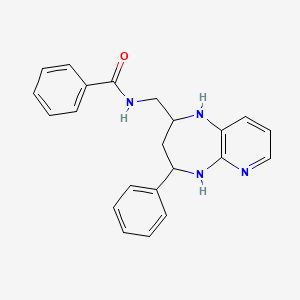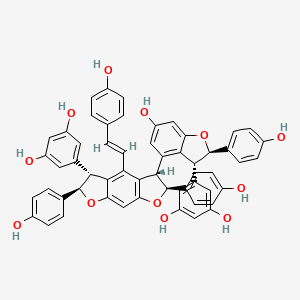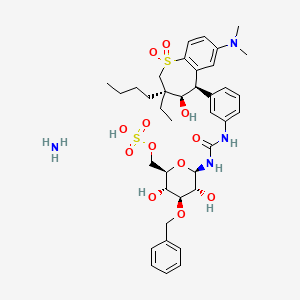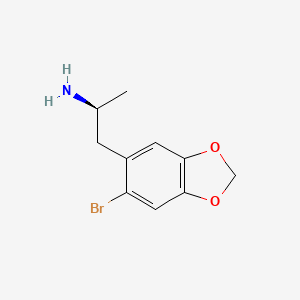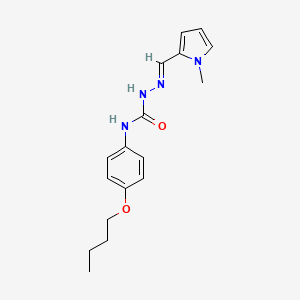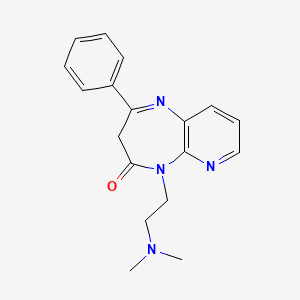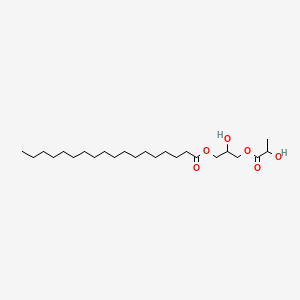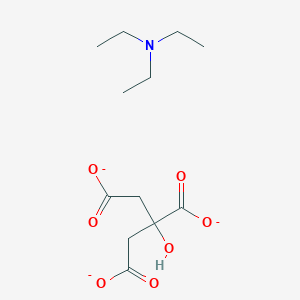
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of polyethers and is characterized by the presence of multiple ether linkages and hydroxyl groups. It is often used in various scientific research applications due to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyether diols and alkyl halides.
Etherification: The polyether diols undergo etherification reactions with alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. This step introduces the ether linkages into the molecule.
Hydroxylation: The intermediate product is then subjected to hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl groups at specific positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized polyether derivatives.
Reduction: Reduced polyether derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound for understanding biological processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s polyether structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical processes. Its hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol: A polyether compound with similar ether linkages but lacking the hydroxyl groups.
Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Polypropylene glycol: Another polyether compound with a different alkyl chain structure.
Uniqueness
5,8,11,14,17,20,23-Heptaoxa-6,9,12,15,18,21-hexamethyltetracosan-3-ol is unique due to its specific combination of ether linkages and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
72187-28-1 |
|---|---|
Formule moléculaire |
C23H48O8 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C23H48O8/c1-9-23(24)16-31-22(7)15-30-21(6)14-29-20(5)13-28-19(4)12-27-18(3)11-26-17(2)10-25-8/h17-24H,9-16H2,1-8H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
YELAUJGAFYBBGT-FQJIPJFPSA-N |
SMILES isomérique |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
SMILES canonique |
CCC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



